3-Chloro-5-(piperidin-4-yloxy)pyridine
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Overview
Description
3-Chloro-5-(piperidin-4-yloxy)pyridine is a chemical compound with the molecular formula C10H13ClN2O. It is a crystalline solid that is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(piperidin-4-yloxy)pyridine can be achieved through various methods. One common approach involves the reaction of 3-chloropyridine with piperidine in the presence of a base, such as potassium carbonate, in an aprotic solvent like acetonitrile. The reaction typically occurs at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(piperidin-4-yloxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridine derivatives, while oxidation reactions can produce N-oxides .
Scientific Research Applications
3-Chloro-5-(piperidin-4-yloxy)pyridine has shown potential in several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs for neurological conditions such as pain management, depression, anxiety, and addiction.
Neuroscience Research: The compound is employed in studies investigating the mechanisms of neurotransmission and receptor interactions.
Chemical Biology: It serves as a tool compound for probing biological pathways and understanding molecular interactions.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(piperidin-4-yloxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter receptors and ion channels, influencing neuronal signaling and synaptic transmission. Its effects on these molecular targets contribute to its potential therapeutic applications in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
3-Chloropyridine: A precursor in the synthesis of 3-Chloro-5-(piperidin-4-yloxy)pyridine, used in various organic synthesis reactions.
Piperidine Derivatives: Compounds containing the piperidine moiety, widely used in pharmaceuticals and chemical research.
Fluoropyridines: Similar to chloropyridines but with fluorine substituents, used in medicinal chemistry and agrochemicals.
Uniqueness
This compound stands out due to its specific combination of the chloropyridine and piperidine moieties, which confer unique chemical and biological properties. Its ability to interact with neurotransmitter receptors and ion channels makes it a valuable compound in neuroscience research and pharmaceutical development .
Properties
Molecular Formula |
C10H13ClN2O |
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Molecular Weight |
212.67 g/mol |
IUPAC Name |
3-chloro-5-piperidin-4-yloxypyridine |
InChI |
InChI=1S/C10H13ClN2O/c11-8-5-10(7-13-6-8)14-9-1-3-12-4-2-9/h5-7,9,12H,1-4H2 |
InChI Key |
BYNPKCMXCGXKNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CC(=CN=C2)Cl |
Origin of Product |
United States |
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